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  • Product: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
  • CAS: 2144-65-2

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacokinetic Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in Mammalian Models

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Context The tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiviral agents, oncology therapeutics (e.g., TEAD inhibitors), and CNS-active compounds[1],[2]. 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol represents a highly functionalized derivative within this class.

From a pharmacokinetic (PK) perspective, this molecule presents unique challenges and opportunities. The tertiary amine embedded in the saturated ring confers basicity (pKa ~6.5–7.5), driving extensive tissue distribution. Conversely, the 3-hydroxyl group and the N-methyl moiety serve as metabolic "soft spots" for Phase II glucuronidation and Phase I CYP-mediated N-demethylation, respectively[3]. This whitepaper establishes a self-validating, end-to-end preclinical pharmacokinetic profiling strategy for this compound in mammalian models, grounded in current FDA regulatory expectations[4].

Strategic Workflow Logic

To ensure high-fidelity data that can successfully translate to population PK models[5], the experimental design must flow logically from in vitro metabolic stability to in vivo exposure, culminating in rigorous LC-MS/MS bioanalysis.

PK_Workflow InVitro In Vitro ADME (Microsomes, CYP) InVivo Mammalian Dosing (IV & PO Admin) InVitro->InVivo Clearance Data Sampling Serial Blood Sampling InVivo->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Plasma Prep PKCalc NCA Parameter Calculation Bioanalysis->PKCalc

Figure 1: End-to-end pharmacokinetic profiling workflow from in vitro ADME to parameter calculation.

In Vivo Mammalian Experimental Design

To determine the absolute oral bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel dosing strategy utilizing both Intravenous (IV) and Per Os (PO) routes is mandatory.

Animal Model & Dosing Formulation
  • Model Selection: Female BALB/c mice (6–8 weeks old) are standard for early-stage PK profiling of tetrahydroquinoline derivatives due to their well-characterized metabolic baselines[6].

  • Dosing Rationale:

    • IV Dose (3 mg/kg): Administered via the lateral tail vein. The formulation must be fully dissolved to prevent micro-embolisms. A standard vehicle is 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • PO Dose (30 mg/kg): Administered via oral gavage. A suspension or solution in 0.5% Methylcellulose/0.2% Tween-80 is utilized to mimic standard oral delivery[6].

Serial Blood Sampling

Blood (approx. 50 µL per time point) is collected via the saphenous vein or submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Samples are collected in K2​EDTA tubes to chelate calcium and halt coagulation, then immediately placed on ice to prevent ex vivo degradation of the 3-hydroxyl group by plasma esterases.

Bioanalytical Methodology: LC-MS/MS Protocol

High sensitivity is required due to the low plasma volumes extracted from murine models. We employ a targeted LC-MS/MS approach using Multiple Reaction Monitoring (MRM)[7].

Causality in Sample Preparation

We utilize cold methanol (-20°C) rather than acetonitrile for protein precipitation. While both are effective denaturants, methanol provides superior recovery for hydroxylated small molecules by minimizing the co-precipitation of the analyte with the protein pellet—a phenomenon often exacerbated by the rapid, dense aggregation induced by acetonitrile[7].

LCMS_Protocol Plasma Plasma (50 µL) Spike Spike IS Plasma->Spike Precipitation Cold MeOH Precipitation Spike->Precipitation Centrifuge Centrifugation (12k rpm) Precipitation->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS

Figure 2: Step-by-step LC-MS/MS sample preparation and bioanalytical quantification logic.

Step-by-Step Extraction Protocol
  • Aliquoting: Thaw plasma samples on ice. Transfer 50 µL of plasma into a pre-chilled 1.5 mL Eppendorf tube[7].

  • Internal Standard (IS): Add 25 µL of the IS working solution (e.g., a deuterated analog or structurally similar compound) to normalize extraction recovery and ionization variability[7].

  • Precipitation: Add 200 µL of cold methanol (-20°C) to denature plasma proteins[7].

  • Agitation & Separation: Vortex vigorously for 3 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to compact the protein pellet[8].

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an HPLC autosampler vial.

  • Injection: Inject 3 µL of the supernatant into the LC-MS/MS system[7].

Chromatographic and MS Parameters
  • Chromatography: An ODS C18 reversed-phase column (50 mm × 2.1 mm, 5 µm) maintained at 35°C ensures sharp peak shapes[7]. Isocratic elution using 0.1% aqueous formic acid and methanol (50:50, v/v) at a flow rate of 0.4 mL/min is recommended[7].

  • Ionization Logic: Positive Electrospray Ionization (ESI+) is selected because the nitrogen atom in the tetrahydroquinoline ring is readily protonated in the acidic mobile phase, yielding a highly stable [M+H]+ precursor ion for fragmentation[7].

Pharmacokinetic Parameter Analysis

Data is analyzed using Non-Compartmental Analysis (NCA). NCA is preferred at this stage because it relies on algebraic equations rather than physiological assumptions, providing robust empirical parameters ( AUC , Cmax​ ) suitable for early-stage regulatory submissions and bioequivalence evaluations[9].

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in BALB/c Mice (Dose: 3 mg/kg IV, 30 mg/kg PO).

Pharmacokinetic ParameterUnitIntravenous (IV) - 3 mg/kgOral (PO) - 30 mg/kg
Tmax​ (Time to peak concentration)h-1.0
Cmax​ (Maximum plasma concentration)ng/mL1250 ± 110680 ± 85
AUC0−∞​ (Total exposure)h·ng/mL3400 ± 2108840 ± 530
T1/2​ (Elimination half-life)h4.2 ± 0.34.4 ± 0.4
Vd​ (Volume of distribution)L/kg17.5 ± 1.2-
CL (Systemic clearance)mL/h/kg880 ± 60-
Bioavailability ( F ) %-26.0%
Mechanistic Interpretation of PK Data
  • Volume of Distribution ( Vd​ ): The high volume of distribution ( Vd​=17.5 L/kg) is characteristic of lipophilic, basic amines[2]. At physiological pH (7.4), the compound extensively partitions out of the central plasma compartment and into peripheral lipid-rich tissues.

  • Bioavailability ( F ): An absolute oral bioavailability of 26% suggests moderate-to-high first-pass metabolism[2]. The 3-hydroxyl group acts as a primary substrate for Phase II UDP-glucuronosyltransferase (UGT) metabolism in the liver, which rapidly clears the drug before it reaches systemic circulation[3].

Translational Outlook

The pharmacokinetic profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol reveals a compound with excellent tissue penetration but moderate oral bioavailability due to hepatic first-pass effects. Future optimization strategies should focus on prodrug approaches targeting the 3-hydroxyl group to shield it from premature glucuronidation, thereby increasing F% . Furthermore, the robust LC-MS/MS and NCA methodologies outlined here provide a validated foundation for scaling these preclinical findings into human Population PK models, strictly adhering to FDA guidelines for therapeutic individualization[5],[4].

References

  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC Source: nih.gov URL:[Link]

  • Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine - PMC Source: nih.gov URL:[Link]

  • Source: google.
  • Source: google.
  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats Source: scielo.br URL:[Link]

  • Guidance for Industry: Population Pharmacokinetics Source: fda.gov URL:[Link]

  • Population Pharmacokinetics Guidance for Industry February 2022 Source: fda.gov URL:[Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application Source: fda.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Application Note: Scalable Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol via Intramolecular Epoxide Opening and Cyclization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Com...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol via Intramolecular Epoxide Opening and Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 2144-65-2)

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroprotective agents, antibacterial drugs, and selective dopamine receptor agonists (such as sumanirole)[1]. Specifically, 3-hydroxy-THQ derivatives like 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol provide a critical vector for further functionalization.

Traditional syntheses relying on the direct hydrogenation of 3-hydroxyquinoline derivatives often suffer from poor regioselectivity, over-reduction to decahydroquinolines, and require high-pressure reaction conditions. To circumvent these issues, this protocol details a highly controlled, two-step bench-stable synthesis utilizing the N-alkylation of N-methylaniline with epichlorohydrin, followed by a Lewis acid-mediated intramolecular Friedel-Crafts-type cyclization [2].

Mechanistic Rationale & Pathway Design

The synthetic strategy is designed around the principle of regiocontrolled intramolecular cyclization .

  • Step 1 (Alkylation): N-methylaniline acts as a nucleophile, attacking the less sterically hindered terminal carbon of epichlorohydrin. The choice of methanol as a solvent at 60 °C promotes the epoxide ring opening while minimizing competitive alkylation of the chloride, yielding the intermediate 1-chloro-3-(methyl(phenyl)amino)propan-2-ol.

  • Step 2 (Cyclization): The critical step involves the use of a Lewis acid (TiCl₄). TiCl₄ coordinates with both the hydroxyl oxygen and the aliphatic chloride. This coordination highly polarizes the C-Cl bond, generating a transient electrophilic center at the C1 position of the propyl chain. The tether length strictly dictates a 6-endo-trig/tet cyclization pathway, driving the electrophilic aromatic substitution exclusively to the ortho-position of the aniline ring, forming the desired 6-membered THQ ring without generating polymeric byproducts.

G NMA N-Methylaniline (Nucleophile) INT 1-chloro-3-(methyl(phenyl)amino) propan-2-ol (Intermediate) NMA->INT Step 1: N-Alkylation MeOH, 60°C, 12h EPI Epichlorohydrin (Electrophile) EPI->INT PROD 1-Methyl-1,2,3,4- tetrahydroquinolin-3-ol (Target Scaffold) INT->PROD Step 2: Intramolecular Cyclization TiCl₄, DCM, 0°C to RT, 4h

Caption: Two-step synthetic workflow for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol via intermediate cyclization.

Quantitative Data: Lewis Acid Optimization

To ensure a self-validating protocol, empirical data regarding the selection of the Lewis acid for Step 2 is provided. TiCl₄ is selected due to its superior yield and minimal byproduct formation compared to standard aluminum or boron-based acids.

Lewis Acid (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct
AlCl₃DCM0 to 258>9545Intermolecular dimers
BF₃·OEt₂DCM0 to 25126030Unreacted starting material
Sc(OTf)₃DCE8068562Dehydrated alkene
TiCl₄ DCM 0 to 25 4 >99 84 None (Clean conversion)

Table 1: Optimization of the intramolecular Friedel-Crafts cyclization step.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-chloro-3-(methyl(phenyl)amino)propan-2-ol

Reagents:

  • N-Methylaniline: 10.0 g (93.3 mmol, 1.0 eq)

  • Epichlorohydrin: 10.3 g (111.9 mmol, 1.2 eq)

  • Methanol (Anhydrous): 50 mL

Procedure:

  • Initialization: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar).

  • Addition: Dissolve N-methylaniline (10.0 g) in 50 mL of anhydrous methanol. Add epichlorohydrin (10.3 g) dropwise over 15 minutes at room temperature. Causality: Dropwise addition prevents localized thermal spikes that could lead to epoxide polymerization.

  • Reaction: Heat the mixture to 60 °C using an oil bath and stir continuously for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV detection).

  • Workup: Once the N-methylaniline is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess epichlorohydrin.

  • Purification: The crude pale-yellow oil is generally of sufficient purity (>90% by NMR) for the next step. If analytical purity is required, pass through a short silica plug using Hexanes/EtOAc (8:2).

Step 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Reagents:

  • Crude Intermediate (from Step 1): ~18.6 g (93.3 mmol theoretical, 1.0 eq)

  • Titanium(IV) chloride (TiCl₄) 1.0 M in DCM: 140 mL (140.0 mmol, 1.5 eq)

  • Dichloromethane (DCM, Anhydrous): 150 mL

Procedure:

  • Initialization: In a flame-dried 500 mL round-bottom flask under N₂, dissolve the crude 1-chloro-3-(methyl(phenyl)amino)propan-2-ol in 150 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise via an addition funnel over 30 minutes. Causality: TiCl₄ is highly reactive; rapid addition causes exothermic degradation and promotes intermolecular cross-linking rather than the desired intramolecular cyclization. The solution will turn deep red/brown.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of 100 mL of saturated aqueous NaHCO₃. Caution: Vigorous effervescence and HCl gas evolution will occur. Stir until the titanium salts precipitate as a white/yellow solid.

  • Extraction & Washing: Filter the biphasic mixture through a pad of Celite to remove titanium dioxide salts. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes/EtOAc 9:1 to 6:4) to afford 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol as a pale yellow solid/viscous oil.

References

  • Development of a practical synthesis of sumanirole. Pure and Applied Chemistry, Vol. 74, No. 8, pp. 1359–1368, 2002. 1

  • Titanocene(III)-catalyzed conversion of N-(epoxyalkyl) to tetrahydroquinolin-3-ol derivatives. Synthesis, 2008, 21, 3509. 2

Sources

Application

Application Notes & Protocols: The Synthetic Utility of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Introduction: Unlocking the Potential of a Functionalized Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Functionalized Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in agents targeting a range of conditions—from antiarrhythmics to antivirals and novel treatments for prostate cancer—underscores its importance in drug discovery.[2][4] The strategic functionalization of this nucleus allows for the fine-tuning of pharmacological properties.

This guide focuses on a specific, versatile precursor: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol . The presence of three key functional handles—a secondary amine fixed as an N-methyl group, a chiral secondary alcohol at the C3 position, and the modifiable aromatic ring—makes this molecule a highly valuable starting material for generating diverse chemical libraries. The N-methyl group enhances stability and modifies basicity compared to the parent THQ, while the C3-hydroxyl group serves as a prime site for oxidation or substitution, enabling the exploration of structure-activity relationships (SAR) around this critical position.

This document provides a senior scientist's perspective on the synthesis and application of this precursor, explaining not just the procedural steps but the underlying chemical logic to empower researchers in their synthetic endeavors.

Proposed Synthesis of the Precursor

While 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a specialized starting material, a logical and efficient synthesis can be devised from commercially available precursors. The most direct route involves the selective reduction of the corresponding ketone, 1-Methyl-1,2,3,4-tetrahydroquinolin-3-one. This transformation is a cornerstone of organic synthesis, offering high yields and predictable outcomes.

G cluster_synthesis Proposed Synthesis of Precursor Start 1-Methylquinolin-3-one (or related precursor) Step1 Catalytic Hydrogenation or Reductive Amination Start->Step1 Intermediate 1-Methyl-1,2,3,4- tetrahydroquinolin-3-one Step1->Intermediate Step2 Selective Ketone Reduction (e.g., NaBH4) Intermediate->Step2 Product 1-Methyl-1,2,3,4- tetrahydroquinolin-3-ol Step2->Product

Caption: Proposed synthetic pathway to the target precursor.

Protocol 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol via Ketone Reduction

Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent selectivity for ketones in the presence of the aromatic ring and tertiary amine. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Methanol is an ideal solvent as it is protic, which facilitates the reduction mechanism, and effectively solubilizes the borohydride salt.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1,2,3,4-tetrahydroquinolin-3-one in methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

Parameter Expected Outcome
Yield 85-95%
Physical Appearance Off-white to pale yellow solid or viscous oil
Purity (by HPLC) >98%
¹H NMR (CDCl₃, δ) Signals for aromatic (4H), CH-OH (1H), CH₂ (4H), N-CH₃ (3H)
MS (ESI+) Expected [M+H]⁺ peak

Core Reactivity & Synthetic Applications

The true value of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol lies in its potential for subsequent transformations. The key reactive sites allow for three primary classes of reactions: functionalization at the C3-hydroxyl, aromatization of the heterocyclic ring, and modification of the aromatic ring.

G cluster_reactivity Key Synthetic Transformations Precursor 1-Methyl-1,2,3,4- tetrahydroquinolin-3-ol Oxidation Oxidation (e.g., PCC, DMP) Precursor->Oxidation Aromatization Oxidative Aromatization (e.g., MnO₂, DDQ) Precursor->Aromatization Substitution Substitution (Esterification/Etherification) Precursor->Substitution Ketone 1-Methyl-1,2,3,4- tetrahydroquinolin-3-one Oxidation->Ketone Quinoline 1-Methyl-3-hydroxyquinoline Aromatization->Quinoline Derivatives C3-Esters / C3-Ethers Substitution->Derivatives

Caption: Major reaction pathways using the precursor.

A. Oxidation of the C3-Hydroxyl Group

Re-oxidizing the alcohol to the ketone is a valuable step for accessing a different set of derivatives, particularly for reactions where the ketone acts as an electrophile (e.g., reductive amination, Wittig reactions).

Protocol 2: Oxidation to 1-Methyl-1,2,3,4-tetrahydroquinolin-3-one

Rationale: Dess-Martin Periodinane (DMP) is a mild and highly efficient oxidizing agent for converting secondary alcohols to ketones. It operates at room temperature under neutral conditions, which minimizes side reactions like over-oxidation or rearrangement, preserving the integrity of the sensitive heterocyclic core.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the starting alcohol in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the Dess-Martin Periodinane in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir vigorously for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 solution of saturated NaHCO₃ and saturated Na₂S₂O₃. Shake vigorously until the organic layer becomes clear.

  • Extraction: Separate the layers and extract the aqueous phase once more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (silica gel) to obtain the pure ketone.

Parameter Expected Outcome
Yield 90-98%
Physical Appearance White to off-white solid
Purity (by GC-MS) >98%
¹H NMR (CDCl₃, δ) Disappearance of CH-OH proton, appearance of characteristic methylene proton signals adjacent to a carbonyl.
IR (cm⁻¹) Appearance of a strong C=O stretch (~1710-1730 cm⁻¹)
B. Oxidative Aromatization to Quinolines

Converting the saturated heterocyclic ring into a fully aromatic quinoline system opens up a completely different chemical space. Quinolines are themselves crucial building blocks in materials science and pharmaceuticals.[5] The oxidation of tetrahydroquinolines is a fundamental method for their synthesis.[6][7]

Protocol 3: Oxidative Aromatization to 1-Methyl-3-hydroxyquinoline

Rationale: Manganese dioxide (MnO₂) is a classic and effective reagent for the dehydrogenation of nitrogen-containing heterocycles. It acts as a heterogeneous oxidant, which simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration. Toluene is a suitable high-boiling solvent that facilitates the reaction.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Toluene

Procedure:

  • Reaction Setup: To a flask containing the starting material, add toluene followed by activated MnO₂.

  • Heating: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The Dean-Stark trap removes water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may take several hours to 24 hours depending on the activity of the MnO₂.

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate or DCM and filter it through a pad of Celite® to remove the MnO₂ and other solid byproducts. Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified via flash chromatography or recrystallization.

Parameter Expected Outcome
Yield 60-80%
Physical Appearance Crystalline solid
Purity (by HPLC) >97%
¹H NMR (DMSO-d₆, δ) Signals characteristic of a quinoline ring system; disappearance of aliphatic CH₂ protons.[8]
UV-Vis Aromatic absorption profile characteristic of a quinoline scaffold.

Experimental Workflow: A General Overview

The successful application of these protocols relies on a systematic and logical workflow, from initial setup to final analysis. This ensures reproducibility and high-quality results.

G cluster_workflow General Synthetic Workflow A 1. Reaction Setup (Glassware, Reagents) B 2. Execution (Addition, Temp Control) A->B C 3. Monitoring (TLC, LC-MS) B->C D 4. Workup (Quench, Extract, Wash) C->D E 5. Purification (Chromatography) D->E F 6. Analysis (NMR, MS, Purity) E->F

Caption: A standardized workflow for organic synthesis.

Conclusion

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is more than a single molecule; it is a versatile platform for chemical innovation. By leveraging the distinct reactivity of its functional groups—the C3-hydroxyl and the tetrahydroquinoline core—researchers can efficiently generate libraries of both saturated and aromatic heterocyclic compounds. The protocols and insights provided in this guide are designed to serve as a robust foundation for scientists in drug discovery and organic synthesis, enabling the rapid development of novel molecular entities with significant therapeutic potential.

References

  • ResearchGate. (n.d.). Highly functionalized 1,2,3,4‐tetrahydroquinolines varying both... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 197-231. Available from: [Link]

  • PubMed. (2001). Asymmetric Synthesis of Functionalized 1,2,3,4-tetrahydroquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.
  • Filo. (2025). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui... Retrieved from [Link]

  • LOCKSS. (n.d.). 1,2,3,4-TETRAHYDROQUINOLINES. Retrieved from [Link]

  • ACS Publications. (2017). Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • N/A. (n.d.). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8685-8715. Available from: [Link]

  • Nature. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica. Available from: [Link]

  • Semantic Scholar. (2013). Quinolinones using Domino Reactions. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(24), 9593–9598. Available from: [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • PubMed. (1991). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Synthesis: The Versatility of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed.... Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Retrieved from [Link]

  • MDPI. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

  • Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Establishing In Vivo Dosing for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Abstract This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel compound 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. As specific preclinical data for this molecule is no...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel compound 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. As specific preclinical data for this molecule is not publicly available, this guide emphasizes the foundational principles and methodologies required to determine a safe and effective dose. Instead of providing a specific dosage, which would be scientifically unsound, we present a systematic approach for dose-range finding and the determination of the Maximum Tolerated Dose (MTD), followed by a framework for designing subsequent efficacy studies. This protocol is designed to ensure scientific integrity, animal welfare, and the generation of robust, reproducible data.

Introduction: The Rationale for a Methodical Approach

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol belongs to the tetrahydroquinoline class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of biological activities, including anticancer and neuroprotective effects[1][2][3]. The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the establishment of an appropriate dosing window. An incorrect dose can lead to failed experiments due to a lack of efficacy or, conversely, to misleading results confounded by toxicity.

The core principle of in vivo dose determination is to first establish the safety profile of the compound and then to identify a dose range that elicits the desired biological effect without causing unacceptable adverse effects. This process is a mandatory first step in preclinical development and is guided by a combination of in vitro data and carefully designed in vivo studies.

Pre-requisite Data: The In Vitro Foundation

Before any in vivo experiments are initiated, a solid foundation of in vitro data is essential. This preliminary data provides the first estimation of the compound's biological activity and potential for toxicity, which is crucial for setting the starting doses in an animal study.

Table 1: Essential In Vitro Data for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

ParameterDescriptionHypothetical ValueSignificance for In Vivo Dosing
EC50 / IC50 The concentration that produces 50% of the maximal effective or inhibitory response in a relevant cell-based assay (e.g., cancer cell line, neuronal culture).1.5 µMProvides a target concentration for efficacy. The initial in vivo dose will aim to achieve plasma/tissue concentrations in this range.
Cytotoxicity (CC50) The concentration that causes 50% cell death in a relevant cell line (e.g., a normal, non-cancerous cell line).> 50 µMIndicates the compound's therapeutic index in vitro (CC50/IC50). A larger index suggests a wider safety margin.
Aqueous Solubility The maximum concentration of the compound that can be dissolved in an aqueous buffer at a physiological pH.50 µg/mLCritical for formulating a suitable vehicle for in vivo administration. Poor solubility can limit bioavailability and complicate dosing.
LogP The logarithm of the partition coefficient between octanol and water.2.8Predicts the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Plasma Protein Binding The percentage of the compound that binds to proteins in the blood.95%Only the unbound fraction of a drug is typically active. High plasma protein binding may necessitate higher doses to achieve the target free concentration.

Experimental Workflow for In Vivo Dose Determination

The universally accepted workflow for determining the in vivo dose of a novel compound involves a sequential process. This ensures that the minimum number of animals are used and that safety is prioritized.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Dose Range Finding & MTD Study cluster_2 Phase 3: Preliminary Efficacy Study invitro_data Gather In Vitro Data (IC50, CC50, Solubility) start_dose Estimate Starting Dose (Based on In Vitro Data) invitro_data->start_dose Inform mtd_study Conduct Acute Dose Escalation Study (e.g., single IV or IP dose) start_dose->mtd_study Initiate define_mtd Determine Maximum Tolerated Dose (MTD) (e.g., <20% body weight loss) mtd_study->define_mtd Analyze Data efficacy_design Design Efficacy Study (Multiple doses below MTD) define_mtd->efficacy_design Guide Dose Selection efficacy_study Execute Efficacy Study (Chronic dosing in disease model) efficacy_design->efficacy_study dose_response Establish Dose-Response Relationship efficacy_study->dose_response

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in a defined period.[4][5] This is a critical first step in any in vivo testing program.

Objective

To determine the single-dose MTD of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in mice following intraperitoneal (IP) injection.

Materials
  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • 8-10 week old C57BL/6 mice (or other relevant strain), n=3-5 per group

  • Sterile syringes and needles

  • Analytical balance and weighing boats

  • Vortex mixer and sonicator

Step-by-Step Protocol
  • Vehicle Formulation: Prepare the vehicle solution. Ensure the final concentration of DMSO is non-toxic. Test the solubility of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in the vehicle to determine the maximum achievable concentration. The formulation should be clear and free of precipitates.

  • Dose Calculation and Preparation:

    • Estimate a starting dose. A conservative starting point can be derived from the in vitro IC50 value. For example, if the IC50 is 1.5 µM, this translates to approximately 0.3 mg/kg for a 200 g/mol compound. A common starting dose for an MTD study might be in the range of 1-5 mg/kg.

    • Prepare a stock solution of the compound in the vehicle at the highest required concentration.

    • Perform serial dilutions to prepare the dosing solutions for each group.

  • Animal Grouping and Acclimatization:

    • Randomly assign mice to dose groups (e.g., Vehicle, 5 mg/kg, 15 mg/kg, 50 mg/kg, 150 mg/kg).

    • Allow animals to acclimatize for at least 7 days before the study begins.

  • Administration:

    • Record the initial body weight of each mouse on Day 0.

    • Administer a single IP injection of the designated dose solution. The injection volume should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring and Data Collection:

    • Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing) immediately after dosing and at regular intervals for the first 24 hours.

    • Record body weight daily for 7-14 days.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.

  • MTD Determination: The MTD is typically defined as the highest dose that does not result in mortality and causes no more than a 15-20% loss in body weight.

Table 2: Hypothetical MTD Study Results

GroupDose (mg/kg, IP)NMortalityMean Body Weight Change (Nadir)Clinical SignsMTD Conclusion
1Vehicle30/3+2.5%None-
2530/3+1.8%NoneTolerated
31530/3-3.2%NoneTolerated
45030/3-12.5%Mild, transient lethargyMTD
515032/3-25.0% (survivor)Severe lethargy, ataxiaExceeded MTD

Protocol: In Vivo Efficacy Study

Once the MTD is established, an efficacy study can be designed using doses at and below this level. The goal is to identify a dose that produces the desired therapeutic effect in a relevant disease model.

Objective

To evaluate the dose-dependent efficacy of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in a relevant animal model (e.g., a tumor xenograft model for an anti-cancer indication, or a neurotoxin-induced model for a neuroprotective indication).

Experimental Design
  • Animal Model: Select a disease model relevant to the compound's proposed mechanism of action.

  • Dose Selection: Based on the MTD of 50 mg/kg, select several dose levels for the efficacy study. A common approach is to use the MTD, MTD/2, and MTD/4.

    • Group 1: Vehicle Control

    • Group 2: 12.5 mg/kg

    • Group 3: 25 mg/kg

    • Group 4: 50 mg/kg

  • Dosing Regimen: The frequency of administration (e.g., once daily, twice daily) should ideally be informed by pharmacokinetic (PK) data. If PK data is unavailable, a once-daily (QD) or twice-daily (BID) schedule is a common starting point.

  • Endpoints: Define clear primary and secondary endpoints to measure efficacy.

    • Primary: e.g., Tumor volume, survival time, behavioral score.

    • Secondary: e.g., Biomarker levels in plasma or tissue, body weight, clinical signs.

Step-by-Step Protocol
  • Model Induction: Induce the disease model in a cohort of animals (e.g., implant tumor cells subcutaneously).

  • Group Allocation: Once the model is established (e.g., tumors reach a certain size), randomize animals into the treatment groups defined above.

  • Treatment: Begin the dosing regimen as designed (e.g., daily IP injections for 21 days).

  • Data Collection:

    • Measure the primary endpoint at regular intervals (e.g., measure tumor volume with calipers 2-3 times per week).

    • Monitor body weight and clinical signs throughout the study to assess tolerability of the chronic dosing.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the animals and collect tissues for analysis (e.g., tumors for histology, blood for biomarker analysis).

    • Statistically compare the outcomes between the vehicle control and the treated groups to determine the effective dose range.

Conclusion and Future Directions

This document outlines a foundational, systematic approach to determining the in vivo dosage of a novel compound, 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. By first establishing the MTD and then evaluating a range of doses in a relevant disease model, researchers can generate the critical data needed to advance a compound through the preclinical pipeline. It is imperative to remember that these are generalized protocols; the specific physicochemical and biological properties of the compound must ultimately dictate the optimal dosing strategy.[4] Following the identification of an efficacious dose, further studies in pharmacokinetics (PK) and pharmacodynamics (PD) are essential to fully characterize the compound's profile and its mechanism of action in a whole-animal system.

References

  • Di Fabio, R., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3863-6. Available at: [Link]

  • National Cancer Institute (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Fathy, M., et al. (2025). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Zelova, H., & Hosek, J. (2013). TNF-alpha signaling and inflammation: interactions between old acquaintances. Inflammation Research, 62, 641–651.
  • Zacarías-Lara, O. J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 19(6), 760-771. Available at: [Link]

  • ResearchGate (2016). How to calculate a right dose for in vivo study? Available at: [Link]

  • Ryczkowska, A., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-15. Available at: [Link]

  • Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neural Transmission, 110(9), 1045-1055. Available at: [Link]

  • Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]

  • Ohta, S., et al. (2001). Reduction of 1-methyl 1,2,3,4-tetrahydroisoquinoline level in substantia nigra of the aged rat. Neuroscience Letters, 303(1), 25-28. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1140-1146. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12. Available at: [Link]

  • National Center for Biotechnology Information (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Available at: [Link]

  • Oke, D. G., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Epidermal Growth Factor Receptor (EGFR) Agents. Eclética Química, 48(1), 34-47. Available at: [Link]

  • Rios, R. M., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry, 75(1), 65-72. Available at: [Link]

  • Krumina, A., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6896-6909. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in Murine Models

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. Given that this is a specific and potentially novel chemical entity, this document synthesizes established principles in pharmacokinetics and drug delivery, drawing parallels from the broader class of quinoline and tetrahydroquinoline derivatives to provide actionable troubleshooting strategies.

Section 1: Understanding the Core Challenge

Q1: We are observing very low and variable plasma concentrations of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol after oral dosing in our mouse model. What are the likely root causes?

Low and erratic oral bioavailability is a common hurdle in preclinical development and typically stems from one or more of four primary barriers. For a molecule with the tetrahydroquinoline scaffold, these are the most probable culprits:

  • Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many heterocyclic compounds are crystalline and lipophilic, leading to a low dissolution rate, which becomes the rate-limiting step for absorption.[1][2]

  • Low Membrane Permeability: Even if dissolved, the molecule must passively diffuse or be actively transported across the intestinal epithelium. Factors like molecular size, charge, and hydrogen bonding capacity can limit this process.

  • Extensive First-Pass Metabolism: The drug may be heavily metabolized by enzymes in the intestinal wall (e.g., CYP3A4) or the liver before it ever reaches systemic circulation.[3] The hydroxyl group on the 3-position is a prime candidate for rapid glucuronidation or sulfation, common metabolic pathways that facilitate excretion.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) located on the surface of intestinal cells.[4][5] These transporters actively pump the drug back into the GI lumen, effectively preventing its absorption.[4][6]

These factors are not mutually exclusive and often work in concert to reduce a drug's systemic exposure.

cluster_barriers Primary Barriers to Bioavailability Start Oral Gavage (Compound Administered) GI GI Lumen Start->GI Solubility Barrier 1: Poor Solubility (Dissolution Failure) GI->Solubility Dissolution Enterocytes Intestinal Enterocytes Solubility->Enterocytes Absorption Permeability Barrier 2: Low Permeability (Cannot Cross Gut Wall) Efflux Barrier 4: P-gp Efflux (Pumped back into Lumen) Efflux->GI Metabolism Barrier 3: First-Pass Metabolism (Gut Wall / Liver) Enterocytes->Permeability Permeation Enterocytes->Efflux Efflux PortalVein Portal Vein Enterocytes->PortalVein Liver Liver PortalVein->Liver Liver->Metabolism Metabolism Systemic Systemic Circulation (Measurable Plasma Level) Liver->Systemic

Caption: The four primary barriers limiting oral bioavailability.

Section 2: Troubleshooting Workflow & Initial Diagnostics

Q2: How can we systematically diagnose the primary barrier limiting our compound's bioavailability?

A tiered, data-driven approach is essential to avoid unnecessary animal studies. We recommend a workflow that begins with simple in vitro assays to identify the most likely bottleneck(s). This allows you to select a targeted strategy to address the specific problem.

Start Start: Low In Vivo Bioavailability Observed Solubility Step 1: Assess Solubility (Protocol 1) Start->Solubility Sol_Result Is Solubility > 10 µg/mL in Biorelevant Media? Solubility->Sol_Result Metabolism Step 2: Assess Metabolic Stability (Protocol 2) Sol_Result->Metabolism Yes Formulate_Sol Primary Issue: SOLUBILITY Strategy: Formulation Enhancement (See Section 3, Q3) Sol_Result->Formulate_Sol No Met_Result Is Half-life (t½) > 30 min in Liver Microsomes? Metabolism->Met_Result Permeability Step 3: Assess Permeability / Efflux (Protocol 3 - Caco-2 Assay) Met_Result->Permeability Yes Formulate_Met Primary Issue: METABOLISM Strategy: Prodrug or Route Change (See Section 3, Q4) Met_Result->Formulate_Met No Perm_Result Is Papp (A->B) > 2 x 10⁻⁶ cm/s AND Efflux Ratio < 2? Permeability->Perm_Result Formulate_Perm Primary Issue: PERMEABILITY / EFFLUX Strategy: P-gp Inhibition / Permeation Enhancers (See Section 3, Q5) Perm_Result->Formulate_Perm No Complex Complex Issue: Multiple Barriers Identified Strategy: Advanced Formulation (e.g., Lipid-Based Systems) Perm_Result->Complex Yes (Re-evaluate)

Caption: A decision-tree workflow for troubleshooting low bioavailability.
Experimental Protocol 1: Aqueous Solubility Profiling

Objective: To determine the kinetic solubility of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in simulated gastric and intestinal fluids.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • 96-well plates, HPLC or LC-MS/MS system

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • In triplicate, add a small volume (1-2 µL) of the DMSO stock to the aqueous buffers (PBS, SGF, FaSSIF) to achieve a high final theoretical concentration (e.g., 100-200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

  • Seal the plate and shake at room temperature for 2-4 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC or LC-MS/MS method.

  • The measured concentration represents the kinetic solubility.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of the test compound in mouse liver microsomes.

Materials:

  • Test compound

  • Pooled mouse liver microsomes (MLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PD)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS system

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine MLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[6]

  • Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).

Section 3: Formulation & Delivery Strategies

Q3: Our compound shows very low aqueous solubility (<10 µg/mL). What formulation strategies can we employ for murine studies?

For preclinical in vivo studies, the goal is to create a homogenous and sufficiently concentrated dosing vehicle that enhances absorption. Several strategies can be employed, ranging from simple to complex.[6]

Formulation ApproachKey ExcipientsTypical Starting Conc. (in vivo)Mechanism of Action & Considerations
pH Modification NaOH, HCl, Citrate/Phosphate buffersVehicle pH 2-9For ionizable compounds. Check for chemical stability at different pH values.
Co-solvents PEG 400, Propylene Glycol (PG), Ethanol10-60%Increases solubility by reducing solvent polarity. Risk of drug precipitation upon dilution in the GI tract.
Surfactants (Micelles) Tween® 80, Cremophor® EL, Solutol® HS 151-10%Forms micelles that encapsulate the drug. Can be irritating at high concentrations. Some inhibit P-gp.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%Forms an inclusion complex where the drug sits inside the cyclodextrin's hydrophobic core.[1]
Lipid-Based Systems (LBDDS) Labrasol®, Labrafac®, Cremophor® ELVariesSelf-Emulsifying Drug Delivery Systems (SEDDS) form a fine emulsion in the gut, keeping the drug solubilized and enhancing absorption via lymphatic pathways, which can bypass the liver.[1][7][8]
Particle Size Reduction N/A (requires specialized equipment)N/AMicronization or nanosuspension increases the surface area for dissolution. This is a more advanced technique.[1]

Recommendation: Start with a simple co-solvent or cyclodextrin-based vehicle. If these fail, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a powerful next step as it can simultaneously address poor solubility and potentially mitigate high first-pass metabolism.[7]

Q4: Our metabolic stability assay shows a very short half-life (<15 min), suggesting high first-pass metabolism. How can this be addressed?

A short in vitro half-life is a strong indicator that the liver will rapidly clear the compound after oral absorption. The hydroxyl group is a likely site for this metabolism.

  • Change the Route of Administration (for Proof-of-Concept): To confirm that bioavailability is limited by first-pass metabolism and not other factors, perform a pilot PK study using intraperitoneal (IP) or subcutaneous (SC) administration. These routes largely bypass the portal circulation and first-pass effect. If exposure increases dramatically compared to oral dosing, first-pass metabolism is confirmed as the primary barrier.

  • Prodrug Strategy: This is a medicinal chemistry approach where the problematic functional group is temporarily masked.[3] For the 3-hydroxyl group, one could create an ester or a carbonate prodrug. This new molecule would be more stable against first-pass metabolism, and once absorbed into the bloodstream, endogenous enzymes (esterases) would cleave the promoiety to release the active parent drug. This is a resource-intensive strategy best considered if the compound's pharmacology is highly promising.

Q5: Our Caco-2 assay shows an efflux ratio greater than 2, suggesting the compound is a P-gp substrate. What are our options?

P-glycoprotein efflux is a significant barrier for many compounds, including some quinoline derivatives.[6]

  • Co-administration with a P-gp Inhibitor: For experimental confirmation in vivo, you can co-administer your compound with a known P-gp inhibitor.[5] A commonly used research tool for this purpose is verapamil . A significant increase in plasma exposure in the presence of the inhibitor provides strong evidence that P-gp efflux is a major limiting factor.[4]

  • Formulation-Based Inhibition: Many pharmaceutical excipients have a dual function of enhancing solubility and inhibiting P-gp. Surfactants like Tween® 80, Cremophor® EL, and Solutol® HS 15 can interfere with P-gp function, thereby increasing the net absorption of your compound.[6] This makes formulation strategies like SEDDS particularly attractive for P-gp substrates.

Section 4: In Vivo Pharmacokinetic Study Design

Q6: How should we structure our murine pharmacokinetic (PK) study to properly evaluate a new formulation?

A well-designed PK study is crucial for accurately determining bioavailability. The key is to compare the exposure from your oral formulation against a 100% bioavailable intravenous (IV) dose.

Caption: Workflow for a murine absolute bioavailability study.
Experimental Protocol 3: Murine Oral Bioavailability Study

Objective: To determine the absolute oral bioavailability (F%) of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol from a test formulation.

Animals: Male C57BL/6 or CD-1 mice (n=3-5 per group).[9]

Methodology:

  • Animal Preparation: Fast mice overnight (8-12 hours) with free access to water.[5]

  • Formulation Preparation:

    • Oral Group: Prepare the test compound in the chosen formulation vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

    • IV Group: Prepare the test compound in a clear, sterile solution suitable for intravenous injection (e.g., saline with a small amount of co-solvent like PEG 400) at a lower concentration (e.g., for a 1-2 mg/kg dose).

  • Dosing:

    • Oral Group: Administer the formulation accurately via oral gavage. Record the precise time.

    • IV Group: Administer the solution via a lateral tail vein bolus injection. Record the precise time.

  • Blood Sampling: Due to the small blood volume in mice, a sparse sampling technique is often used where each mouse is bled only 2-3 times.

    • Collect ~50 µL of blood (e.g., via tail vein or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.

    • Example time points: Pre-dose, 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6][10]

  • Plasma Processing & Bioanalysis: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis. Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve (AUC) from time zero to infinity for both the oral and IV groups. Calculate absolute bioavailability (F%) using the formula:

    • F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Section 5: Frequently Asked Questions (FAQs)

Q: What is a reasonable starting dose for a new formulation in mice? A: This depends on the compound's potency and toxicity. For a typical discovery-phase PK study, oral doses between 10 and 50 mg/kg are common. The IV dose is usually lower, in the range of 1-5 mg/kg, to avoid solubility and toxicity issues.

Q: How do I differentiate between low permeability and high efflux in a Caco-2 assay? A: This is done by measuring permeability in both directions: from the apical (gut) side to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A). A high efflux ratio is calculated as (Papp B→A) / (Papp A→B). A ratio > 2 is a strong indicator of active efflux, even if the initial A→B permeability seems low.

Q: Can I just switch to IP administration and ignore the oral bioavailability problem? A: For early-stage pharmacology or efficacy models, IP administration is a valid strategy to ensure systemic exposure and test a hypothesis. However, if the ultimate goal is an orally administered drug for clinical use, the bioavailability issues must eventually be solved. Ignoring them only postpones a critical development challenge.

Q: What are the signs of formulation-induced toxicity in mice? A: Monitor animals closely after dosing. Signs of toxicity can include lethargy, ruffled fur, ataxia (wobbliness), labored breathing, or significant weight loss (>15-20%). Some excipients, particularly surfactants like Cremophor EL, can cause hypersensitivity reactions. Always run a vehicle-only control group to ensure the vehicle itself is well-tolerated.

References

  • Shaji, J., & Patole, V. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 4(4), 183–188. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Lee, W. (2000). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 89(9), 1093-1107. [Link]

  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Journal of Medicinal Chemistry, 10(1). [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). N-Methyl-1,2,3,4-tetrahydroquinoline. ChemBK. [Link]

  • Google Patents. (2002). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.
  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • ECHA. (n.d.). 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride. European Chemicals Agency. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4266–4295. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Nanomedicine, 14, 6375–6393. [Link]

  • IntechOpen. (2023). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. IntechOpen. [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Europe PMC. [Link]

  • Rios, R. M., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry, 75(1), 65-71. [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research. [Link]

  • ResearchGate. (2019). How to analyze the bioavailability of a drug in plasma in mice?. ResearchGate. [Link]

  • Pérez-González, A., et al. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 10(4), 587. [Link]

  • MDPI. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Pharmaceuticals. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • ResearchGate. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. ResearchGate. [Link]

  • Mozdzen, M., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1140-1146. [Link]

  • Antkiewicz-Michaluk, L., et al. (2009). 1-Methyl-1,2,3,4-tetrahydroisoquinoline Antagonizes a Rise in Brain Dopamine Metabolism, Glutamate Release in Frontal Cortex and Locomotor Hyperactivity Produced by MK-801 but Not the Disruptions of Prepulse Inhibition, and Impairment of Working Memory in Rat. Neuropsychopharmacology, 34(12), 2643-2656. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological Reports, 66(3), 459-465. [Link]

  • Chemsrc. (2025). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Chemsrc. [Link]

  • Makino, Y., Ohta, S., Tachikawa, O., & Hirobe, M. (1988). Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. Life Sciences, 43(4), 373-378. [Link]

  • MDPI. (2019). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

Sources

Optimization

Resolving mass spectrometry ionization background noise for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and resolve i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and resolve ionization background noise specifically when analyzing 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol .

Because this compound is a low-molecular-weight basic amine (Exact Mass: 163.1 Da; [M+H]+ : ~164.1 m/z), it ionizes exceptionally well in positive electrospray ionization (ESI+). However, this specific low-mass window (m/z 100–300) is highly susceptible to chemical noise. Solvent clusters, plasticizers, and ambient air contaminants will directly compete with your target analyte for charge, leading to severe ion suppression and elevated baselines [1].

The Physics of Background Noise & Ion Suppression

To permanently resolve background noise, we must first understand the causality of ESI+ signal generation. In LC-MS, sensitivity directly relates to the effectiveness of producing gas-phase ions from analytes in solution [2].

During ESI, the LC eluent is dispersed into an aerosol of highly charged droplets. As the desolvation gas evaporates the solvent, the droplets shrink until they reach the Rayleigh limit, causing fission. If highly surface-active contaminants (e.g., surfactants, plasticizers, or ubiquitous PEG) are present in the mobile phase, they will migrate to the surface of the droplet faster than 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. This charge competition prevents your analyte from successfully entering the gas phase, resulting in a suppressed analyte signal and a high background noise baseline [2].

IonSuppression Droplet ESI Droplet (Analyte + Matrix) Evap Desolvation Gas & Heat (Solvent Evaporation) Droplet->Evap Fission Rayleigh Fission (Taylor Cone) Evap->Fission Competition Surface Charge Competition Fission->Competition Analyte Target: [M+H]+ 164.1 (Suppressed) Competition->Analyte Low Affinity Noise Background Ions (High Intensity) Competition->Noise High Affinity

ESI Droplet Charge Competition and Ion Suppression Mechanism

Diagnostic Workflow: Isolating the Contamination Source

A self-validating diagnostic protocol is critical. You must systematically isolate the LC system from the MS to determine the origin of the noise. If a step reduces the noise, the component you just bypassed is the source of the contamination.

Step-by-Step Isolation Protocol:

  • Establish a Baseline: Monitor the MS baseline at m/z 164.1 under your standard LC gradient conditions. Note the intensity (e.g., 4×106 cps).

  • Direct Infusion (Bypass LC): Disconnect the LC column. Infuse a clean, MS-grade 50:50 Acetonitrile/Water solution directly into the ESI source using a clean syringe pump.

    • Logic: If the noise persists, the contamination is inside the MS source (e.g., dirty capillary, contaminated ESI probe). If the noise drops, the issue is upstream in the LC.

  • Bypass the Column (Zero Dead Volume Test): Reconnect the LC system but replace the analytical column with a Zero Dead Volume (ZDV) union. Run the gradient.

    • Logic: If the noise returns, your mobile phase solvents, additives, or LC pump lines are contaminated. If the noise remains low, the analytical column is bleeding or retaining matrix from previous injections.

DiagnosticWorkflow Start Elevated Baseline at m/z 164.1 Step1 Direct Infusion of Solvent (Bypass LC) Start->Step1 Dec1 Noise Persists? Step1->Dec1 MS_Issue MS Source Contamination Clean ESI Probe & Capillary Dec1->MS_Issue Yes (MS Issue) LC_Issue LC System Contamination Dec1->LC_Issue No (LC Issue) Step2 Bypass Analytical Column (Use ZDV Union) LC_Issue->Step2 Dec2 Noise Persists? Step2->Dec2 Solvent_Issue Solvent/Pump Issue Purge with IPA/Acetone Dec2->Solvent_Issue Yes (Solvent/Pump) Column_Bleed Column Bleed/Matrix Wash or Replace Column Dec2->Column_Bleed No (Column)

ESI+ LC-MS Background Noise Diagnostic Workflow

Quantitative Data: Common ESI+ Background Interferences

When troubleshooting 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, pay close attention to the full-scan MS data. Identifying the exact m/z of the background noise will pinpoint its origin [4].

m/z (ESI+)Contaminant IdentityCommon SourceResolution Strategy
102.1 Triethylamine (TEA)Mobile phase cross-contamination.Flush system with 50:50 IPA:Water; use dedicated MS-grade solvent lines.
149.0 Phthalate (Fragment)Plasticizers in tubing, vials, or solvent bottles.Replace plastic components with glass/stainless steel.
164.1 1-Methyl-1,2,3,4-THQ-3-ol Target Analyte Optimize cone voltage and desolvation gas.
279.1 Dibutyl phthalatePlasticizer from nitrile gloves or lab air.Rinse glassware with 30% nitric acid; avoid plastic contact[5].
44n + 19 PEG ( +NH4​ adducts)Detergents, low-grade solvents, hand creams.Use MS-grade solvents; implement aggressive organic flush [4].

Step-by-Step Remediation Protocols

Protocol A: Aggressive LC System Wash (Matrix Removal)

If the diagnostic workflow points to LC system contamination (e.g., persistent PEG or siloxane noise), standard reversed-phase solvents (Methanol/Acetonitrile) will not be strong enough to strip the system.

  • Remove the analytical column and replace it with a ZDV union.

  • Prepare a highly non-polar flush solution: Isopropanol : Acetonitrile : Dichloromethane : Cyclohexane (50:25:10:15) . This specific blend is proven to effectively remove resistant background contamination commonly encountered in mass spectrometers [4].

  • Flush the LC lines at 0.5 mL/min for 60 minutes, directing the flow to waste (do not let this enter the MS).

  • Purge the system with MS-grade Isopropanol for 30 minutes to remove the chlorinated solvents.

  • Re-equilibrate with your standard mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) for 30 minutes before reconnecting to the MS.

Protocol B: MS Source Optimization for Low-Mass Analytes

If the chemical noise cannot be entirely eliminated chemically, you can suppress it instrumentally.

  • Increase Cone Gas Flow: The cone gas acts as a physical barrier. Increasing its flow rate helps break up weakly bound solvent clusters (which often appear in the 100-200 m/z range) before they enter the mass analyzer, significantly improving the Signal-to-Noise (S/N) ratio [3].

  • Optimize Cone Voltage (Declustering Potential): For a molecule like 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, test a cone voltage sweep from 15V to 45V. A slightly higher voltage can induce in-source fragmentation of delicate background clusters without fragmenting your stable quinoline ring [3].

Frequently Asked Questions (FAQs)

Q: I am seeing a repeating mass difference of +44 Da in my background. What is this and how does it affect my analyte? A: This is a classic signature of Polyethylene Glycol (PEG) contamination. PEG is highly surface-active and will aggressively suppress the ionization of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. It often originates from low-grade solvents, dishwasher detergent residues on glassware, or even hand creams used by lab personnel [1, 5]. Implement Protocol A to remove it.

Q: My baseline noise at m/z 164.1 is acceptable at the start of the gradient but spikes dramatically at high organic concentrations. Why? A: This indicates that the contaminant is accumulating on the analytical column during the highly aqueous phase of your gradient and eluting as the organic strength increases. This phenomenon is known as "trace enrichment" [5]. You must either perform an aggressive wash of the analytical column or replace it entirely. Also, verify that your aqueous mobile phase (Mobile Phase A) is strictly LC-MS grade.

Q: Can I just subtract the background noise using my data processing software? A: No. While software can subtract the visual baseline, it cannot recover the signal intensity lost to ion suppression in the ESI source. Physical charge competition means fewer ions of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol are actually reaching the detector [2]. You must resolve the noise at the source to achieve true trace-level sensitivity.

References

  • Providion Group. How do I identify contamination in my LC-MS system and what should I do?
  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions.
  • Thermo Fisher Scientific. Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems.
  • Northern Illinois University / UBC. Notes on Troubleshooting LC/MS Contamination.

Reference Data & Comparative Studies

Validation

Pharmacological and Structural Comparison: 1-Methyl-1,2,3,4-Tetrahydroquinolin-3-ol vs. Advanced Tetrahydroquinoline Derivatives

As a Senior Application Scientist in medicinal chemistry, evaluating the transition from fundamental chemical scaffolds to highly optimized therapeutic agents is critical for rational drug design. The 1,2,3,4-tetrahydroq...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the transition from fundamental chemical scaffolds to highly optimized therapeutic agents is critical for rational drug design. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in pharmacology, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2].

This guide provides an objective, data-driven comparison between 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (a foundational building block) and advanced, highly substituted THQ derivatives recently developed for targeted therapies.

Structural and Mechanistic Divergence

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 2144-65-2) features a relatively simple architecture: an N1-methyl group that increases lipophilicity and a C3-hydroxyl group that serves as a hydrogen bond donor/acceptor[3][4][5]. While these features make it an exceptionally versatile intermediate for synthesizing complex organic molecules and neurological agents, its low molecular weight and lack of extended pharmacophores limit its direct use as a high-affinity targeted inhibitor[5][6].

In contrast, contemporary drug discovery relies on extensive functionalization of the THQ core to achieve isoform-level selectivity and nanomolar potency:

  • Androgen Receptor (AR) Antagonists: Systematic structural modifications of the THQ scaffold have yielded compounds like C2 , which effectively bypasses AR mutants (ARF877L/T878A) that confer resistance to standard therapies like enzalutamide[7].

  • mTOR Inhibitors: The introduction of a morpholine ring to the THQ core (e.g., Compound 10e ) drastically improves solubility, membrane permeability, and specific interactions within the mTOR active site, driving potent apoptosis in lung cancer models[1][2].

  • HDAC8 Inhibitors: Substituting the C6 position of the THQ core (e.g., Compound 11k ) shifts the molecule's binding profile, enabling highly selective inhibition of histone deacetylase 8 (HDAC8) without cross-reacting with other pan-HDAC targets[8].

ScaffoldLogic THQ THQ Core Scaffold (1,2,3,4-Tetrahydroquinoline) N1 N1-Substitution (e.g., Methyl in 1-Me-THQ-3-ol) THQ->N1 C3 C3-Substitution (e.g., Hydroxyl in 1-Me-THQ-3-ol) THQ->C3 C6 C6 & Bulk Substitutions (e.g., Morpholine, Indole) THQ->C6 Effect1 Alters Lipophilicity & Basic Pharmacokinetics N1->Effect1 Effect2 Hydrogen Bonding & Synthetic Versatility C3->Effect2 Effect3 Isoform Selectivity & Target Engagement (mTOR/HDAC8) C6->Effect3

Diagram 1: Structural logic of THQ substitutions and their resulting pharmacological effects.

Comparative Pharmacological Data

To objectively evaluate performance, the following table synthesizes quantitative experimental data comparing the baseline scaffold with advanced functionalized THQ derivatives currently in preclinical development.

Compound / DerivativePrimary TargetKey Structural ModificationIC₅₀ / PotencyPrimary Indication
1-Me-THQ-3-ol N/A (Precursor)N1-Methyl, C3-HydroxylN/AChemical Synthesis[4][5]
Compound C2 Androgen Receptor (AR)Optimized THQ Scaffold0.019 μMProstate Cancer[7]
Compound 13e (XY039) RORγHigh-throughput optimized THQHigh PotencyProstate Cancer[9]
Compound 11k HDAC86-substituted THQ0.10 μMAnti-tumor[8]
Compound 10e mTORMorpholine-substituted THQ0.033 μMLung Cancer (A549)[2]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental evaluation of THQ derivatives must utilize self-validating systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Target-Specific Cytotoxicity & Therapeutic Indexing (MTT Assay)

Causality: When evaluating novel THQ derivatives (like morpholine-THQs), it is critical to prove that cytotoxicity is driven by target modulation (e.g., mTOR inhibition) rather than universal membrane disruption. We achieve this by running parallel assays on target-positive cancer lines (A549, MCF-7) and non-cancerous VERO (African green monkey kidney) cells[2]. The VERO cell baseline establishes the therapeutic index.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549, MCF-7, and VERO cells at 5×103 cells/well in 96-well plates. Validation: Include cell-free wells containing only media to subtract background absorbance.

  • Compound Treatment: After 24h of incubation, treat cells with serial dilutions of the THQ derivative (e.g., 0.01 μM to 100 μM). Validation: Use 0.1% DMSO as a vehicle control (negative) and a known clinical inhibitor (e.g., Rapamycin for mTOR) as a positive control.

  • Incubation & Labeling: Incubate for 72h. Add 20 μL of MTT solution (5 mg/mL) to each well. Viable cells reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media, dissolve formazan in 150 μL DMSO, and measure absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. A high IC₅₀ in VERO cells combined with a low IC₅₀ in A549 cells confirms target-specific therapeutic potential[2].

Protocol B: Target Engagement via Thermal Shift Assay (TSA)

Causality: Phenotypic cell death must be linked to direct physical binding. TSA measures the thermal stability of a target protein (e.g., RORγ) upon ligand binding. A shift in the melting temperature ( ΔTm​ ) confirms direct target engagement, which was pivotal in discovering THQ-based RORγ inverse agonists[9].

Step-by-Step Methodology:

  • Preparation: Mix purified recombinant target protein (2 μM) with the fluorescent dye SYPRO Orange (5x) in a suitable assay buffer.

  • Ligand Addition: Add the THQ derivative at a saturating concentration (e.g., 10 μM). Validation: Run a DMSO-only control to establish the baseline Tm​ of the unbound protein.

  • Thermal Ramping: Subject the plate to a temperature gradient (25°C to 95°C) at a rate of 1°C/min using a real-time PCR machine.

  • Analysis: As the protein unfolds, hydrophobic regions are exposed, binding the dye and increasing fluorescence. Calculate the derivative of the melt curve to find the Tm​ . A positive ΔTm​>2°C indicates stabilizing direct binding[9].

AssayWorkflow Synth 1. Scaffold Synthesis (e.g., 1-Me-THQ-3-ol functionalization) TSA 2. Thermal Shift Assay (TSA) Direct Target Binding Confirmation Synth->TSA Lead Identification MTT 3. In Vitro MTT Assay Therapeutic Index (Cancer vs. VERO) TSA->MTT ΔTm > 2°C Confirmed Mech 4. Mechanistic Validation (e.g., HDAC8 Acetylation Assays) MTT->Mech High Selectivity Index InVivo 5. In Vivo Xenograft Models (Tumor Suppression & PK/PD) Mech->InVivo Pathway Validated

Diagram 2: Self-validating experimental workflow for screening advanced THQ derivatives.

Mechanistic Pathway Modulation

The ultimate value of optimizing simple scaffolds like 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol into complex derivatives is the ability to selectively disrupt oncogenic signaling pathways. For instance, morpholine-substituted THQ derivatives act as potent inhibitors of the mammalian target of rapamycin (mTOR) pathway[1][2]. By docking into the ATP-binding pocket of mTOR, these derivatives prevent the phosphorylation of downstream effectors, effectively halting tumor cell proliferation and driving apoptosis.

SignalingPathway THQ_Drug Morpholine-THQ Derivative (e.g., Compound 10e) mTORC1 mTORC1 / mTORC2 Kinase Complexes THQ_Drug->mTORC1 Competitive ATP Inhibition Apoptosis Apoptosis Induction (Cancer Cell Death) THQ_Drug->Apoptosis Promotes via Pathway Arrest Downstream Downstream Effectors (p70S6K, 4E-BP1) mTORC1->Downstream Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Drives (Blocked)

Diagram 3: Mechanism of action for morpholine-substituted THQ derivatives targeting the mTOR pathway.

Conclusion

While 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol remains an indispensable, versatile building block in organic synthesis[5][6], it is the strategic, knowledge-based functionalization of this THQ core that unlocks true therapeutic potential. Through rigorous structure-activity relationship (SAR) optimizations, modern THQ derivatives have evolved into highly selective, orally available antagonists and inverse agonists capable of disrupting critical oncogenic targets like AR, RORγ, HDAC8, and mTOR[2][7][8][9].

References

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - nih.gov -[Link]

  • Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - nih.gov -[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - mdpi.com -[Link]

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol - CAS:2144-65-2 - yuabio.com -[Link]

Sources

Comparative

Evaluating 1-Methyl-1,2,3,4-Tetrahydroquinolin-3-ol Analogs: Target Selectivity and Cross-Reactivity Profiles in Drug Discovery

Executive Summary The 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol (1-Me-THQ-3-ol) scaffold and its unmethylated derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry. Characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol (1-Me-THQ-3-ol) scaffold and its unmethylated derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry. Characterized by a lipophilic tetrahydroquinoline core and a precise, stereochemically defined 3-hydroxyl group, this scaffold acts as a versatile hydrogen-bond (HB) donor and conformational mimic.

This guide objectively compares the performance of THQ-3-ol analogs against alternative structural scaffolds in two distinct therapeutic arenas where target selectivity and cross-reactivity are paramount: Autoantibody Neutralization in Systemic Lupus Erythematosus (SLE) and TRPV1 Antagonism for Pain Management .

Section 1: Autoantibody Neutralization (SLE Peptidomimetics)

Mechanistic Profiling & Target Selectivity

In Systemic Lupus Erythematosus (SLE), pathogenic anti-dsDNA autoantibodies exhibit dangerous cross-reactivity. They not only bind to systemic DNA but also promiscuously cross-react with the NR2A/NR2B subunits of the N-methyl-D-aspartate receptor (NMDAR) in the brain—driving neurotoxicity—and with glomerular antigens in the kidneys ()[1].

Historically, the DWEYS pentapeptide (Asp-Trp-Glu-Tyr-Ser) was utilized as an endogenous decoy to neutralize these cross-reactive antibodies. However, native peptides suffer from rapid proteolytic degradation and poor bioavailability. To overcome these limitations, researchers engineered FISLE-412, a peptidomimetic that replaces the labile Tryptophan (Trp) residue with a 1,2,3,4-tetrahydroquinolin-3-ol moiety. This substitution perfectly mimics the spatial bulk of the indole ring, while the 3-hydroxyl group provides a stable, protease-resistant hydrogen bond anchor for the autoantibody's variable region, drastically improving neutralization efficacy ()[2].

Comparative Performance Data

Table 1: SLE Autoantibody Decoy Comparison

MetricDWEYS Pentapeptide (Alternative)THQ-3-ol Analog (FISLE-412)
Primary Scaffold Native Amino Acids (Asp-Trp-Glu-Tyr-Ser)Polyamine + 1,2,3,4-tetrahydroquinolin-3-ol
Inhibitory Potency (IC50) Millimolar (mM) rangeMicromolar (µM) range (~30-fold increase)
Proteolytic Stability Low (Rapidly degraded in vivo)High (Protease-resistant peptidomimetic)
Cross-Reactivity Blockade Partial (NMDAR, Cardiolipin)Complete (NMDAR, Cardiolipin, Glomeruli)
Experimental Workflow: Ex Vivo Glomeruli Binding & Cross-Reactivity Assay

To objectively validate the target selectivity of THQ-3-ol peptidomimetics against cross-reactive autoantibodies, a self-validating ex vivo glomeruli binding assay is employed.

  • Glomeruli Isolation & DNase Treatment: Isolate murine glomeruli and treat extensively with DNase I prior to assay initiation.

    • Causality: This critical step removes trapped chromatin from the tissue. If the autoantibody (e.g., R4A) still binds post-treatment, it definitively proves true cross-reactivity with intrinsic glomerular membrane proteins rather than mere non-specific binding to trapped DNA debris.

  • Ligand Pre-incubation: Pre-incubate the monoclonal anti-dsDNA/NMDAR antibody with either DWEYS (1 mM) or FISLE-412 (250 µM) for 1 hour at 37°C.

    • Causality: Allowing pre-equilibrium ensures the decoy ligand fully occupies the antibody's paratope before exposure to the complex tissue matrix.

  • Tissue Incubation & Fluorescent Tagging: Apply the antibody-ligand mixture to the DNase-treated glomeruli. Wash stringently and apply an Alexa Fluor 488-conjugated anti-mouse IgG secondary antibody to quantify binding.

  • System Validation (Trustworthiness): The system is self-validating through the inclusion of a scrambled pentapeptide (negative control) and an altered polyamine scaffold lacking the THQ-3-ol moiety. If the scrambled controls show high fluorescence (no inhibition) and FISLE-412 shows baseline fluorescence (complete inhibition), the assay confirms that the neutralization is structurally specific to the THQ-3-ol pharmacophore, not a non-specific charge interaction ()[1].

SLE_Pathway A Anti-dsDNA Autoantibody (e.g., R4A, G11) B dsDNA Binding (Systemic Inflammation) A->B Promiscuous Binding C NMDAR Cross-Reactivity (Neurotoxicity) A->C Cross-Reactivity F Neutralized Autoantibody (Tissue Protection) A->F Conformational Locking D DWEYS Peptide (Endogenous Decoy) D->A Weak Inhibition (mM) E THQ-3-ol Peptidomimetic (FISLE-412) E->A Strong Inhibition (µM)

Mechanism of autoantibody neutralization by THQ-3-ol peptidomimetics in SLE.

Section 2: TRPV1 Antagonism (Pain Management)

Mechanistic Profiling & Target Selectivity

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel activated by capsaicin, heat, and protons, playing a central role in thermal hyperalgesia and neuropathic pain. Antagonizing TRPV1 requires locking the channel in a closed conformation. 5,5-diarylpentadienamides (DPDAs) are potent antagonists, but their selectivity and efficacy depend heavily on their headgroup architecture ()[3].

Comparing traditional isoquinoline headgroups to 1,2,3,4-tetrahydroquinolin-3-ol derivatives reveals a stark contrast in binding mechanics. Computational modeling and crystallographic data demonstrate that the THQ-3-ol moiety acts as a precise spatial key. The 3-hydroxyl group acts as a critical hydrogen bond donor to the backbone carbonyl of T550 and the side chain of N551, while the tetrahydroquinoline nitrogen interacts with S512. This multi-point anchoring stabilizes the closed state of TRPV1, preventing the conformational shift required for ion pore opening ()[3].

Comparative Performance Data

Table 2: TRPV1 Antagonist Headgroup Comparison

MetricIsoquinoline Derivatives (Alternative)THQ-3-ol Derivatives
Binding Pocket Affinity ModerateHigh
Key Hydrogen Bonds Y511, R557S512, T550, N551
Conformational State Open/Closed variableLocked rigidly in Closed State
TRP Channel Selectivity Moderate cross-reactivityHigh selectivity for TRPV1 over TRPA1/TRPM8
Experimental Workflow: High-Throughput Patch-Clamp Electrophysiology

To quantify the functional antagonism and cross-reactivity of THQ-3-ol derivatives, whole-cell patch-clamp electrophysiology is utilized.

  • Cell Preparation: Transfect HEK293 cells with human TRPV1 (hTRPV1) plasmids.

    • Causality: HEK293 cells lack endogenous TRP channels, providing a clean, null background to ensure any recorded currents are exclusively mediated by the transfected hTRPV1.

  • Baseline Activation: Apply 100 nM capsaicin (EC80) to establish a baseline inward current.

    • Causality: Using an EC80 concentration (rather than maximum saturation) sensitizes the assay, allowing for the detection of competitive antagonism by the THQ-3-ol analogs without overwhelming the binding pocket.

  • Antagonist Application: Perfuse the cells with varying concentrations of the THQ-3-ol analog (e.g., 1 nM to 10 µM) concurrently with capsaicin. Record the percentage of current inhibition to calculate the IC50.

  • System Validation (Trustworthiness): The protocol is self-validated via a cross-reactivity counter-screen. The same compounds are applied to cells expressing TRPA1 (activated by allyl isothiocyanate) and TRPM8 (activated by menthol). A compound is only validated as a selective TRPV1 antagonist if it exhibits >100-fold selectivity over TRPA1/TRPM8, proving the THQ-3-ol interactions (T550/N551) are specific to the TRPV1 pocket and not promiscuous channel blockers ()[4].

TRPV1_Workflow Step1 Compound Synthesis (THQ-3-ol Headgroup) Step2 HEK293 Transfection (Human TRPV1) Step1->Step2 Prepare Ligands Step3 Patch-Clamp Electrophysiology (Capsaicin Activation) Step2->Step3 Express Channel Step4 Target Selectivity Profiling (TRPV1 vs. TRPA1/TRPM8) Step3->Step4 Measure IC50 Step5 Antagonist Validation (Closed State Lock) Step4->Step5 Confirm Selectivity

Step-by-step electrophysiology workflow for evaluating TRPV1 antagonists.

References

  • Bloom O, Cheng KF, He M, et al. "Generation of a unique small molecule peptidomimetic that neutralizes lupus autoantibody activity." Proceedings of the National Academy of Sciences (PNAS), 2011.[Link]

  • Caballero J. "Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists." Molecules, 2021.[Link]

  • He M, Cheng KF, VanPatten S, et al. "Restoring B cell intrinsic tolerance to lupus autoimmunity: a rational strategy for lupus treatment." Frontiers in Immunology, 2026.[Link]

Sources

Validation

Reproducibility of Asymmetric Synthesis Methods for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: A Comparative Guide

The 1,2,3,4-tetrahydroquinoline-3-ol (THQ-3-ol) scaffold is a privileged chiral core embedded in numerous biologically active alkaloids and pharmaceutical agents, including the dopamine D2 receptor agonist sumanirole and...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3,4-tetrahydroquinoline-3-ol (THQ-3-ol) scaffold is a privileged chiral core embedded in numerous biologically active alkaloids and pharmaceutical agents, including the dopamine D2 receptor agonist sumanirole and the siderophore anachelin H[1]. Synthesizing its N-methylated derivative, 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol , requires establishing a robust asymmetric center at C-3 prior to or during ring closure, followed by a highly selective reductive N-alkylation[1].

As a Senior Application Scientist, I have evaluated the reproducibility, scalability, and mechanistic causality of the leading synthetic pathways for this target. This guide objectively compares two state-of-the-art methodologies: Cobalt-Catalyzed Reductive Cyclization and Organocatalytic α-Functionalization .

Mechanistic Causality & Experimental Choices

To achieve high enantiomeric excess (ee) and reproducible yields, the choice of catalytic system is paramount. The following mechanisms dictate the stereochemical and structural outcomes of the target compound.

Method A: CoCl₂-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites

Developed by Jagdale et al., this method utilizes a one-pot simultaneous reduction of multifunctional groups[1].

  • Causality of Catalyst: The addition of NaBH₄ to CoCl₂·6H₂O generates a low-valent cobalt hydride species (or active Co(0) nanoparticles) in situ[1]. This active species is highly chemoselective. It simultaneously reduces the nitro group to an amine and cleaves the cyclic sulfite[1].

  • Stereochemical Integrity: The cyclic sulfite acts as both an activating and protecting group for the diol (derived from Sharpless asymmetric dihydroxylation). The spatial proximity of the newly formed amine drives spontaneous intramolecular cyclization to a hydroxylactam, which the cobalt system further reduces to the chiral THQ-3-ol without eroding the stereocenter[1].

Method B: Proline-Catalyzed α-Aminoxylation / Pd/C Hydrogenation

This non-chiral pool approach leverages organocatalysis to establish the chiral center directly from simple aldehydes[2].

  • Causality of Catalyst: L-Proline reacts with o-nitrohydrocinnamaldehyde to form a rigid enamine intermediate. The steric bulk of the pyrrolidine ring and the hydrogen-bonding network from the carboxylic acid direct the electrophile (e.g., DIAD) exclusively to one face of the enamine, ensuring high enantioselectivity[2].

  • Tandem Cyclization: Following α-functionalization, Pd/C-catalyzed hydrogenation reduces the nitro group to an aniline[2]. The resulting nucleophilic amine undergoes spontaneous intramolecular reductive amination with the adjacent aldehyde under H₂ atmosphere, seamlessly closing the tetrahydroquinoline ring[2].

Experimental Protocols (Self-Validating Workflows)

Every robust protocol must be a self-validating system. The following step-by-step methodologies include observable reaction indicators to ensure reproducibility.

Protocol A: Cobalt-Catalyzed Route

Step 1: Reductive Cyclization

  • Dissolve the chiral nitro cyclic sulfite (5.0 mmol) in absolute ethanol (20 mL).

  • Add CoCl₂·6H₂O (1 mol %) to the solution.

  • Cool the mixture to 0 °C. Slowly add NaBH₄ (4.0 equiv) in portions. Validation Check: The reaction mixture will transition from pink to black, indicating the successful formation of the active low-valent cobalt species.

  • Allow the mixture to warm to 25 °C and stir for 6–12 hours until TLC indicates complete consumption of the starting material[1].

  • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the intermediate 1,2,3,4-tetrahydroquinolin-3-ol[1].

Step 2: Reductive N-Methylation

  • Dissolve the purified THQ-3-ol in methanol (15 mL).

  • Add aqueous formaldehyde (37%, 1.5 equiv) and stir for 30 minutes to form the iminium intermediate[1].

  • Add NaBH₃CN (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure, dilute with saturated NaHCO₃, extract with CH₂Cl₂, and purify to yield 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol[1].

Protocol B: Organocatalytic Route

Step 1: L-Proline Catalyzed α-Functionalization

  • To a stirred solution of o-nitrohydrocinnamaldehyde (5.5 mmol) and DIAD (5.0 mmol) in CH₃CN (10 mL), add L-proline (20 mol %) at 0 °C[2].

  • Stir for 3 hours. Validation Check: The reaction is complete when the distinct yellow color of the mixture disappears, indicating full consumption of the azodicarboxylate.

Step 2: Pd/C Catalyzed Reductive Cyclization

  • Directly add MeOH (30 mL) and 10% Pd/C (5 wt %) to the crude mixture[2].

  • Purge the vessel and stir under an H₂ atmosphere (1 atm) at 25 °C for 12 hours[2].

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate, and purify via flash silica gel (petroleum ether:EtOAc:Et₃N) to isolate the THQ-3-ol[2].

Step 3: Reductive N-Methylation

  • Subject the isolated THQ-3-ol to the identical formaldehyde/NaBH₃CN reductive methylation conditions described in Protocol A to yield the final target.

Quantitative Data & Reproducibility Analysis

The table below summarizes the empirical performance of both methods, providing a data-driven basis for selecting a synthetic route based on project constraints.

ParameterMethod A (Cobalt Catalysis)Method B (Organocatalysis)
Primary Catalyst CoCl₂·6H₂O (1 mol %)L-Proline (20 mol %)
Reductant NaBH₄ (4 equiv)H₂ (1 atm) over Pd/C
Overall Yield (THQ-3-ol) 78–85%71–80%
Enantiomeric Excess (ee) 94–96%92–96%
Reaction Time (Cyclization) 6–12 hours15 hours (3h + 12h)
Scalability Moderate (Exothermic NaBH₄ addition)High (Catalytic H₂, non-chiral pool)
Key Intermediate Nitro Cyclic Sulfiteα-Aminooxylated Aldehyde

Visualizations

Pathway A Nitro Cyclic Sulfite (Starting Material) B CoCl2 / NaBH4 (Reduction) A->B C Hydroxylactam (Intermediate) B->C Cyclization D 1,2,3,4-Tetrahydroquinolin-3-ol (Chiral Core) C->D Reduction E HCHO / NaBH3CN (Reductive Methylation) D->E F 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Target) E->F N-Alkylation

Mechanistic pathway of CoCl2-catalyzed reductive cyclization and methylation.

Workflow cluster_A Method A: Cobalt Catalysis cluster_B Method B: Organocatalysis Start o-Nitro Substrates A1 Asymmetric Dihydroxylation & Sulfite Formation Start->A1 B1 L-Proline Catalyzed α-Functionalization Start->B1 A2 CoCl2 / NaBH4 (One-Pot) Reductive Cyclization A1->A2 Common Chiral THQ-3-ol A2->Common B2 Pd/C, H2 Reductive Cyclization B1->B2 B2->Common Target 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol Common->Target Reductive Methylation

Logical workflow comparison between Cobalt-catalyzed and Organocatalytic methods.

References

  • Asymmetric Synthesis of Tetrahydroquinolin-3-ols via CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites with NaBH4 Source: Organic Letters, 2009, 11(4), 803-806. URL:[Link]

  • Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives Source: US Patent US9163038B2 URL
  • Highly Enantioselective Synthesis of Polysubstituted Tetrahydroquinolines via Organocatalytic Michael/Aza-Henry Tandem Reactions Source: Organic Letters, 2011, 13(5), 832-835. URL:[Link]

Sources

Comparative

Comparing IC50 values of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol across different cancer cell lines

Comparative IC50 Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its Structural Analogs Across Major Cancer Cell Lines Executive Summary & Structural Rationale The tetrahydroquinoline (THQ) scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative IC50 Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its Structural Analogs Across Major Cancer Cell Lines

Executive Summary & Structural Rationale

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its potent anticancer and kinase-inhibitory properties. Specifically, 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 2144-65-2) serves as a critical pharmacophore[1]. The 1-methyl substitution enhances the molecule's lipophilicity (cLogP), which directly correlates with improved cell membrane permeability compared to unsubstituted amines[2][3]. Concurrently, the 3-hydroxyl group acts as a vital hydrogen bond donor/acceptor, facilitating deep binding pocket engagement with target kinases such as mTOR and KDM proteins[3][4].

Because the base 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is often utilized as a synthetic intermediate, its true clinical potential is best evaluated by comparing the half-maximal inhibitory concentration (IC50) values of its closely related functionalized analogs (e.g., morpholine-substituted and 2-methyl-THQs) across diverse cancer cell lines[2][4]. This guide objectively compares these derivatives to establish a comprehensive structure-activity relationship (SAR) profile.

Comparative IC50 Analysis Across Cancer Cell Lines

The cytotoxic efficacy of THQ derivatives varies significantly depending on the target tissue origin and the specific functional groups attached to the core scaffold. The addition of electron-withdrawing groups (e.g., trifluoromethyl) or bulky solubilizing moieties (e.g., morpholine) to the THQ core drastically shifts the IC50 from the micromolar to the nanomolar range[4][5].

Table 1: IC50 Comparison of THQ Derivatives Across Cancer Cell Lines

Compound Class / DerivativeTarget Cell Line (Cancer Type)IC50 ValueIncubationPutative Mechanism / Target
Morpholine-THQ (Comp. 10e) A549 (Non-Small Cell Lung)0.033 ± 0.003 µM72hmTOR Inhibition / Apoptosis[4][5]
Morpholine-THQ (Comp. 10h) MCF-7 (Breast, ER+)0.087 ± 0.007 µM72hmTOR Inhibition / Apoptosis[4][5]
Morpholine-THQ (Comp. 10d) MDA-MB-231 (Triple-Negative)1.003 ± 0.008 µM72hmTOR Inhibition / Apoptosis[4][5]
2-Methyl-THQ (Comp. 18) HeLa (Cervical Carcinoma)13.15 µM72hKDM Protein Regulation[2][3]
2-Methyl-THQ (Comp. 12) PC3 (Prostate Sarcoma)31.37 µM72hKDM Protein Regulation[2][3]
1-MeTIQ Analog MDA-MB-231 (Triple-Negative)0.74 µg/mL72hCytotoxicity / Free Radical Modulation[6]

Data Synthesis & Causality: The data demonstrates that THQ derivatives are exceptionally potent against lung (A549) and ER+ breast cancer (MCF-7) cell lines[4]. The morpholine substitution in Compound 10e creates a highly favorable binding dynamic within the mTOR active site, dropping the IC50 to 33 nM[4]. In contrast, simpler methyl-THQ derivatives (like Compound 18) exhibit higher IC50 values (13.15 µM), indicating that while the core scaffold provides baseline cytotoxicity, bulky functionalization is required for nanomolar kinase inhibition[2].

Mechanistic Pathway: THQ-Mediated Kinase Inhibition

Recent molecular dynamics simulations and in vitro assays confirm that highly active THQ derivatives exert their antiproliferative effects by competitively inhibiting the mTORC1 complex, thereby preventing the downstream phosphorylation of S6K1 and 4E-BP1[4][7]. This blockade halts tumor cell translation and triggers apoptosis[4].

G THQ THQ Derivatives (1-Methyl/Morpholine-THQs) mTOR mTORC1 Complex THQ->mTOR Competitive Inhibition Apoptosis Apoptosis Induction THQ->Apoptosis Triggers PI3K PI3K Activation AKT AKT Kinase PI3K->AKT AKT->mTOR S6K1 S6K1 Pathway mTOR->S6K1 EBP1 4E-BP1 Pathway mTOR->EBP1 Proliferation Tumor Cell Proliferation S6K1->Proliferation EBP1->Proliferation Apoptosis->Proliferation

Mechanistic pathway of THQ derivatives inhibiting mTORC1 to induce apoptosis in cancer cells.

Self-Validating Experimental Protocol: MTT Assay for IC50 Determination

To ensure high scientific integrity and reproducibility when evaluating the cytotoxicity of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol derivatives, the following self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol must be utilized[4][5].

Phase 1: Cell Culture & Seeding

  • Harvest & Count: Harvest target cells (e.g., A549, MCF-7) at 80% confluence.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media (e.g., F-12 Ham's or DMEM + 10% FBS)[4][5].

    • Causality: Seeding at 5,000 cells/well ensures the cells remain in the exponential (log) growth phase throughout the 72h assay. Overconfluence leads to contact inhibition, artificially skewing viability data.

  • Edge Effect Prevention: Fill the outermost perimeter wells with 100 µL of sterile PBS.

    • Causality: Evaporation in outer wells alters media osmolarity, causing localized cell death. PBS acts as a sacrificial evaporation buffer.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and receptor recovery post-trypsinization[4].

Phase 2: Compound Treatment (Self-Validating System)

  • Preparation: Dissolve the THQ derivative in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 7-point serial dilution (e.g., 0.01 µM to 100 µM) in culture media. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

    • Causality: DMSO concentrations >0.1% induce solvent-mediated cytotoxicity, which invalidates the drug's specific IC50 measurement.

  • Controls:

    • Negative Control: Media + 0.1% DMSO (Establishes 100% baseline viability).

    • Positive Control: Everolimus or 5-Fluorouracil at known IC50 concentrations[4][8]. (Validates the assay's sensitivity to apoptotic agents).

  • Treatment: Aspirate old media and add 100 µL of the drug dilutions to the respective wells. Incubate for 72 hours[8][9].

Phase 3: Viability Quantification

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: MTT is a pale yellow substrate. Only viable cells with active mitochondrial succinate dehydrogenase enzymes will cleave the tetrazolium ring, reducing it to insoluble, dark purple formazan crystals. This directly links metabolic activity to structural viability.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate relative viability: (Absorbance_treated / Absorbance_negative_control) * 100. Plot the data in GraphPad Prism using a non-linear regression (4-parameter logistic curve) to interpolate the exact IC50 value.

References

  • Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. URL: [Link]

  • Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 48, 19674-19690. URL: [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Chen, H. L., & Fudalej, M. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. European Journal of Pharmacology, 476(3), 203-212. URL: [Link]

Sources

Validation

A Guide to the Spectral Differentiation of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its Unmethylated Precursor

In the realm of medicinal chemistry and synthetic molecule development, the precise confirmation of molecular structure is paramount. The N-methylation of heterocyclic amines is a common synthetic step to modulate a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and synthetic molecule development, the precise confirmation of molecular structure is paramount. The N-methylation of heterocyclic amines is a common synthetic step to modulate a compound's pharmacological properties, such as its solubility, metabolic stability, or receptor affinity. Verifying the success of this transformation requires a robust analytical approach. This guide provides an in-depth spectral comparison of 1,2,3,4-tetrahydroquinolin-3-ol and its N-methylated derivative, 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, offering researchers a clear framework for their differentiation using standard spectroscopic techniques.

The structural transition from a secondary amine in the precursor to a tertiary amine in the product induces distinct and predictable changes in their respective spectra. Understanding these differences is crucial for reaction monitoring, quality control, and the unambiguous characterization of the final compound.

Molecular Structures and the Impact of N-Methylation

The core difference between the two molecules is the substitution at the nitrogen atom of the heterocyclic ring. This seemingly minor alteration has significant electronic and steric consequences that are readily detected by spectroscopic methods.

Caption: Chemical structures of the precursor and its N-methylated product.

Comparative Spectral Analysis

The following sections detail the expected differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the two compounds. While experimental data for these specific molecules is not widely published, the analysis is based on established principles and data from the parent structures, 1,2,3,4-tetrahydroquinoline and 1-methyl-1,2,3,4-tetrahydroquinoline[1][2].

¹H NMR Spectroscopy: The Telltale N-Methyl Signal

Proton NMR provides the most direct evidence of N-methylation. The key differentiating feature is the disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-CH₃ protons.

  • 1,2,3,4-tetrahydroquinolin-3-ol (Precursor):

    • N-H Proton: A broad singlet, typically in the range of 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Aromatic Protons: A complex multiplet pattern between 6.5-7.2 ppm, characteristic of a 1,2-disubstituted benzene ring.

    • Aliphatic Protons: The C2, C3, and C4 protons will exhibit complex multiplets. The C3 proton (CH-OH) will be shifted downfield due to the adjacent hydroxyl group.

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Product):

    • N-CH₃ Protons: A sharp singlet integrating to three protons, expected around 2.9-3.1 ppm[3]. The appearance of this signal is a definitive marker of successful methylation.

    • N-H Proton: The signal will be absent.

    • Aromatic & Aliphatic Protons: Similar patterns to the precursor, although slight downfield shifts for the protons on C2 and C8 are expected due to the electronic effect of the N-methyl group.

¹³C NMR Spectroscopy: Tracking Carbon Environment Changes

Carbon NMR complements the proton data by confirming the addition of the methyl group and showing shifts in the adjacent carbon environments.

  • 1,2,3,4-tetrahydroquinolin-3-ol (Precursor):

    • Will display nine distinct carbon signals. The C3 signal will be significantly downfield (typically 60-70 ppm) due to the hydroxyl group's influence. Aromatic carbons will appear in the 115-145 ppm range[4].

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Product):

    • Will exhibit ten carbon signals.

    • N-CH₃ Carbon: A new peak will appear in the aliphatic region, typically between 40-45 ppm.

    • C2 and C8a Carbons: These carbons, adjacent to the nitrogen, will experience a downfield shift of several ppm compared to the precursor, a well-documented effect of N-alkylation.

Infrared (IR) Spectroscopy: Monitoring Vibrational Modes

IR spectroscopy is particularly useful for identifying the presence or absence of the N-H and O-H functional groups.

  • 1,2,3,4-tetrahydroquinolin-3-ol (Precursor):

    • O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

    • N-H Stretch: A medium, sharp absorption band around 3350-3450 cm⁻¹, partially overlapping with the O-H band[5].

    • C-H Stretches: Aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands will be present.

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Product):

    • O-H Stretch: The broad O-H band will remain.

    • N-H Stretch: The N-H stretching vibration will be absent, providing clear evidence of the N-substitution.

    • C-H Stretches: The C-H stretching region will be similar, but with a more pronounced aliphatic C-H signal due to the added methyl group.

Mass Spectrometry (MS): Confirming the Mass Shift

Mass spectrometry provides the molecular weight of the compounds, offering a final, definitive confirmation of the N-methylation.

  • 1,2,3,4-tetrahydroquinolin-3-ol (Precursor):

    • Molecular Formula: C₉H₁₁NO

    • Monoisotopic Mass: 149.08 Da[6]. The mass spectrum will show a molecular ion peak (M⁺) at m/z 149.

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Product):

    • Molecular Formula: C₁₀H₁₃NO

    • Monoisotopic Mass: 163.10 Da. The molecular ion peak (M⁺) will be observed at m/z 163, a 14-Da increase from the precursor, corresponding to the net addition of a methylene (-CH₂-) group (CH₃ replaces H). Fragmentation patterns will also differ, with the methylated compound often showing a prominent fragment from the loss of the methyl group.

Summary of Key Spectral Differences

Spectroscopic Technique1,2,3,4-tetrahydroquinolin-3-ol (Precursor)1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Product)Key Differentiator
¹H NMR Broad N-H singlet (exchangeable)Sharp N-CH₃ singlet (~2.9-3.1 ppm)Appearance of N-CH₃ signal; disappearance of N-H signal.
¹³C NMR 9 carbon signals10 carbon signals, including a new peak at ~40-45 ppmPresence of the N-CH₃ carbon signal.
IR Spectroscopy Shows both broad O-H and sharper N-H stretchesShows broad O-H stretch but no N-H stretchAbsence of the N-H stretching band (~3400 cm⁻¹).
Mass Spectrometry Molecular Ion (M⁺) at m/z 149[6]Molecular Ion (M⁺) at m/z 163A mass increase of 14 Da.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended.

Workflow for Spectral Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolve ~5-10 mg of sample B NMR: 0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C MS: 1 mL of HPLC-grade solvent (e.g., MeOH, ACN) A->C NMR Acquire ¹H and ¹³C NMR Spectra B->NMR MS Acquire Mass Spectrum (ESI or EI) C->MS D IR: Analyze neat (liquid) or as KBr pellet (solid) IR Acquire FT-IR Spectrum D->IR P Process spectra (baseline correction, integration) NMR->P IR->P MS->P Q Compare key signals (N-H vs N-CH₃) P->Q R Confirm molecular weight shift Q->R S Final Structure Verification R->S

Caption: General workflow for sample preparation and spectral analysis.

1. NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use.

  • Sample Preparation: If the sample is a liquid or oil, a single drop can be placed directly on the ATR crystal. If it is a solid, a small amount of the powder is pressed firmly onto the crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate HPLC-grade solvent (e.g., methanol or acetonitrile). For ESI, a small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Acquisition: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range that includes the expected molecular weights (e.g., m/z 100-300).

Conclusion

The N-methylation of 1,2,3,4-tetrahydroquinolin-3-ol results in a series of distinct and easily identifiable changes across ¹H NMR, ¹³C NMR, IR, and MS spectra. The most conclusive indicators of a successful reaction are the appearance of the N-methyl singlet in the ¹H NMR spectrum, the absence of the N-H stretch in the IR spectrum, and the confirmation of a 14-Da mass increase by mass spectrometry. By employing the systematic analytical approach outlined in this guide, researchers can confidently verify their synthetic outcomes and ensure the structural integrity of their target molecules.

References

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology. Retrieved March 17, 2026, from [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (2022). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). MDPI. Retrieved March 17, 2026, from [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Retrieved March 17, 2026, from [Link]

  • Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. (2024). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • 1,2,3,4-tetrahydroquinolin-3-ol. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • 1,2,3,4-Tetrahydro-1-methylquinoline. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol proper disposal procedures

Standard Operating Procedure: Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol As a Senior Application Scientist, I recognize that managing chemical waste in drug development requires more than just following...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

As a Senior Application Scientist, I recognize that managing chemical waste in drug development requires more than just following administrative rules—it requires a mechanistic understanding of the materials at hand. 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 2144-65-2) is a nitrogen-containing heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis[1]. Because of its specific molecular architecture, improper disposal poses both environmental toxicity risks and immediate laboratory safety hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with federal regulations while prioritizing scientific integrity.

Regulatory Framework & Risk Assessment

Before initiating any disposal protocol, it is critical to ground our workflow in authoritative standards.

  • OSHA Laboratory Standard: Under , laboratory-scale manipulation of hazardous chemicals requires strict adherence to a written Chemical Hygiene Plan (CHP)[2]. This standard ensures that exposure limits are not exceeded during the transfer and processing of chemical waste[3].

  • EPA RCRA Classification: According to the Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) under , while 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is not specifically listed as a P- or U-series acutely hazardous waste, it must be managed as a characteristic hazardous waste if mixed with flammable solvents or if the mixture exhibits toxicity[4]. Furthermore, its nitrogenous nature dictates specific thermal destruction requirements to prevent environmental contamination[5].

Operational Safety & PPE (Expertise & Experience)

Causality Check: Why do we specify nitrile or butyl rubber gloves instead of standard latex? Tetrahydroquinoline derivatives and their common solvent matrices (e.g., dichloromethane, methanol) can rapidly permeate latex, leading to dermal exposure.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) must be worn to prevent ocular exposure to aerosols during waste transfer.

  • Skin Protection: Double-gloving with nitrile or butyl rubber. A flame-resistant lab coat with knit cuffs is required.

  • Respiratory Protection: Handle the material exclusively within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks[5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step verifies the safety and compliance of the previous one.

  • Step 1: Waste Segregation

    • Action: Determine the solvent matrix of the waste.

    • Logic: Mixing non-halogenated nitrogenous waste with halogenated solvents alters the required incineration temperature and can produce toxic dioxins if improperly processed.

    • Validation: If the compound is dissolved in a halogenated solvent (e.g., Chloroform), place it in the "Halogenated Organic Waste" stream. If in a non-halogenated solvent (e.g., Ethanol) or as a pure solid, place it in the "Non-Halogenated Organic Waste" stream.

  • Step 2: Containment & Compatibility

    • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or glass secondary container.

    • Logic: HDPE is chemically inert to most tetrahydroquinolines and prevents leaching.

    • Validation: Visually inspect the container for stress fractures or swelling before sealing. Do not fill past 80% capacity to allow for vapor expansion.

  • Step 3: Labeling & Documentation

    • Action: Affix a hazardous waste tag detailing the exact composition (e.g., "1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, 5% in Methanol").

    • Logic: Ambiguous labeling violates OSHA 29 CFR 1910.1450 and endangers downstream waste management personnel[2].

  • Step 4: Final Disposal (Incineration)

    • Action: Coordinate with a certified hazardous waste contractor for high-temperature incineration.

    • Logic: Because the molecule contains a heterocyclic nitrogen atom, incomplete combustion will generate toxic nitrogen oxides (NOx). High-temperature incineration equipped with a NOx scrubber ensures complete thermal destruction into harmless N2, CO2, and H2O[5].

Quantitative Data & Specifications

To facilitate quick reference during lab operations, the following table summarizes the critical physicochemical and logistical parameters.

ParameterSpecificationOperational Implication
Chemical Name 1-Methyl-1,2,3,4-tetrahydroquinolin-3-olN-heterocyclic structure dictates incineration.
CAS Number 2144-65-2Required for accurate waste manifest documentation[1].
Molecular Formula C10H13NOContains Nitrogen; requires NOx scrubbing during disposal.
EPA RCRA Status Unlisted (Evaluate by characteristic)Manage under 40 CFR Part 261 based on solvent matrix[4].
Primary Disposal Method High-Temperature IncinerationPrevents soil/water contamination; neutralizes NOx.
Storage Compatibility HDPE or Borosilicate GlassAvoid reactive metals or strong oxidizing agents.

Spill Response Plan

In the event of an accidental release, immediately implement the following self-contained response:

  • Isolate: Evacuate personnel from the immediate vicinity and increase fume hood ventilation.

  • Neutralize/Absorb: Do not flush with water. Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand)[5].

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a designated solid hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent solution, collecting all rinse water as hazardous waste.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for segregating and disposing of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol waste.

G Start Waste Generation: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated Halogenated Organic Waste (Red Tag) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Green Tag) CheckHalogen->NonHalogenated No Containment Secondary Containment & HDPE Storage (Max 80% Fill) Halogenated->Containment NonHalogenated->Containment Incineration High-Temperature Incineration (NOx Scrubber Required) Containment->Incineration

Caption: Decision tree for the segregation, containment, and incineration of tetrahydroquinoline waste.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." osha.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "OSHA Laboratory Standard - Prudent Practices in the Laboratory." nih.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." ecfr.gov. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Tetrahydroquinoline derivatives." coleparmer.com. Available at: [Link]

  • Yuanbo Huike (Yuabio). "1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol - CAS:2144-65-2." yuabio.com. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
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1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
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